molecular formula C14H20N2O3 B7558787 N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide

N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide

Cat. No. B7558787
M. Wt: 264.32 g/mol
InChI Key: ODAMSTUHLVEYHW-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a morpholine derivative that is structurally similar to other compounds used in pharmaceuticals, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been shown to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of gene expression. N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide in lab experiments is its structural similarity to other compounds used in pharmaceuticals, making it a promising candidate for further investigation. However, one limitation of using N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the investigation of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide, including:
1. Further investigation of its potential applications in cancer research, including the development of new cancer therapies.
2. Investigation of its potential applications in other fields, such as inflammation and pain management.
3. Development of new synthesis methods to improve yields and reduce the use of hazardous reagents.
4. Investigation of its mechanism of action to better understand its biochemical and physiological effects.
5. Development of new formulations to improve solubility and increase its potential applications in different experiments.
In conclusion, N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide is a promising compound that has potential applications in various fields of research. Further investigation of its biochemical and physiological effects, as well as its potential applications in different fields, is needed to fully understand its potential. The development of new synthesis methods and formulations may also improve its potential applications in different experiments.

Synthesis Methods

The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzyl chloride with 2-methylmorpholine. This intermediate product is then reacted with ethyl chloroformate to produce the final product, N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide. The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been optimized to improve yields and reduce the use of hazardous reagents.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been used in various scientific studies to investigate its potential applications in different fields. One of the most notable applications of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide is in cancer research. N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11-10-16(6-7-19-11)14(17)15-9-12-4-3-5-13(8-12)18-2/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAMSTUHLVEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide

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